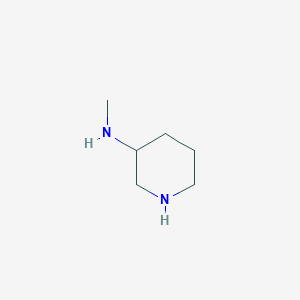

N-Methylpiperidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Methylpiperidin-3-amine” is a compound that belongs to the class of organic compounds known as piperidines . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in modern organic chemistry. A study by Justin H. Wilde, Diane A. Dickie, and W. Dean Harman describes a highly divergent synthesis of 3-Aminotetrahydropyridines. The process involves dihapto-coordinate 1,2-dihydropyridine complexes of the metal fragment undergoing protonation at C6 followed by regioselective amination at C5 with a variety of primary and secondary amines .

Molecular Structure Analysis

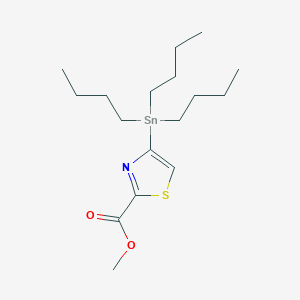

The molecular structure of “N-Methylpiperidin-3-amine” can be represented by the formula C6H14N2 . The InChI code for the compound is 1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methylpiperidin-3-amine” include a molecular weight of 114.19 g/mol . The compound is also characterized by a topological polar surface area of 29.3 Ų .

科学的研究の応用

Water-induced Aggregation and Hydrophobic Hydration

N-Methylpiperidin-3-amine demonstrates unique behaviors in aqueous solutions, showing a miscibility gap with a lower critical solution temperature of 316.7 K. This phenomenon is attributed to the aggregation of N-methylpiperidin-3-amine-water complexes, facilitated by stronger attraction forces between unlike molecules compared to water-water interactions. These aggregates are dynamic, exhibiting nanoseconds-order relaxation times. The study also suggests that at lower concentrations, N-methylpiperidin-3-amine experiences hydrophobic hydration, potentially forming structures similar to sH clathrates in the solid state (Marczak et al., 2013).

Reductive Amination and Chemical Synthesis

N-Methylpiperidin-3-amine is also significant in the field of chemical synthesis, particularly through reductive amination processes. One study highlights the use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines. This method is noted for its convenience and cost-effectiveness, making it valuable in both academic research and industrial production (Senthamarai et al., 2018). Another study describes an efficient procedure for reductive methylation of primary and secondary amines using N-methylpiperidine zinc borohydride, offering a straightforward method for producing tertiary amines under neutral conditions (Alinezhad et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, “N,N-dimethylpiperidin-3-amine dihydrochloride”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

Piperidine and its derivatives, including “N-Methylpiperidin-3-amine”, have significant potential in drug discovery and development . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their medical applications .

特性

IUPAC Name |

N-methylpiperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAXTAOSOVPBQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576653 |

Source

|

| Record name | N-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylpiperidin-3-amine | |

CAS RN |

150395-92-9 |

Source

|

| Record name | N-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)